Cas no 927822-86-4 (N,N'-(Dithiodi-2,1-ethanediyl)bis2,5-dichloro-benzenesulfonamide)

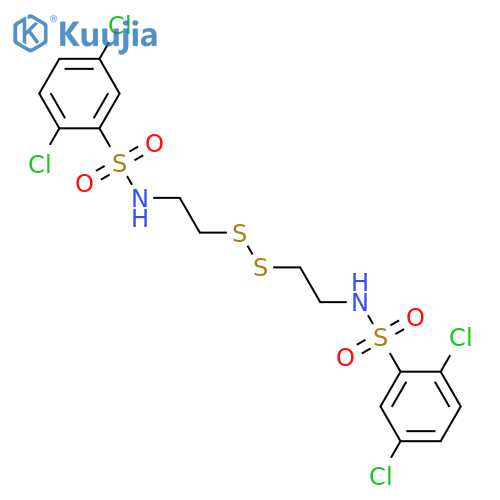

927822-86-4 structure

商品名:N,N'-(Dithiodi-2,1-ethanediyl)bis2,5-dichloro-benzenesulfonamide

CAS番号:927822-86-4

MF:C16H16Cl4N2O4S4

メガワット:570.381235122681

MDL:MFCD22683809

CID:1064872

PubChem ID:329825637

N,N'-(Dithiodi-2,1-ethanediyl)bis2,5-dichloro-benzenesulfonamide 化学的及び物理的性質

名前と識別子

-

- KC7F2

- 2,5-dichloro-N-[2-[2-[(2,5-dichlorophenyl)sulfonylamino]ethyldisulfanyl]ethyl]benzenesulfonamide

- 94C2DMM81L

- N,N'-(Dithiodi-2,1-ethanediyl)bis[2,5-dichloro-benzenesulfonamide

- AOB3033

- BCP16036

- N,N'-(Dithiodi-2,1-ethanediyl)bis(2,5-dichlorobenzenesulfonamide)

- s7946

- KC7F2, >=98% (HPLC)

- AK499435

- Q27271666

- N,N'-(Dithiodi-2,1-ethanediyl)bis[2,5-dichlorobenzenesulfonamide

- O-(2-Am

- N,N′-(Dithiodi-2,1-ethanediyl)bis[2,5-dichlorobenzenesulfonamide] (ACI)

- KC 7F2

- N,N'-(Dithiodi-2,1-ethanediyl)bis2,5-dichloro-benzenesulfonamide

-

- MDL: MFCD22683809

- インチ: 1S/C16H16Cl4N2O4S4/c17-11-1-3-13(19)15(9-11)29(23,24)21-5-7-27-28-8-6-22-30(25,26)16-10-12(18)2-4-14(16)20/h1-4,9-10,21-22H,5-8H2

- InChIKey: REQLACDIZMLXIC-UHFFFAOYSA-N

- ほほえんだ: O=S(C1C(Cl)=CC=C(Cl)C=1)(NCCSSCCNS(C1C(Cl)=CC=C(Cl)C=1)(=O)=O)=O

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 8

- 重原子数: 30

- 回転可能化学結合数: 11

- 複雑さ: 671

- トポロジー分子極性表面積: 160

じっけんとくせい

- ふってん: 708.8±70.0°C at 760 mmHg

- ようかいど: DMSO: soluble20mg/mL, clear

N,N'-(Dithiodi-2,1-ethanediyl)bis2,5-dichloro-benzenesulfonamide セキュリティ情報

- シグナルワード:Warning

- 危害声明: H315-H319-H335

- 警告文: P261-P305+P351+P338

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: 26

-

危険物標識:

- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month

N,N'-(Dithiodi-2,1-ethanediyl)bis2,5-dichloro-benzenesulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | K10510-100mg |

KC7F2 |

927822-86-4 | 100mg |

¥3036.0 | 2021-09-09 | ||

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T3169-50mg |

KC7F2 |

927822-86-4 | 99.11% | 50mg |

¥ 1578 | 2023-09-07 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T3169-25 mg |

KC7F2 |

927822-86-4 | 98.00% | 25mg |

¥1346.00 | 2022-02-28 | |

| DC Chemicals | DC8447-250 mg |

KC7F2 |

927822-86-4 | >98% | 250mg |

$400.0 | 2022-02-28 | |

| DC Chemicals | DC8447-100 mg |

KC7F2 |

927822-86-4 | >98% | 100mg |

$250.0 | 2022-02-28 | |

| abcr | AB464868- |

N,N'-(Disulfanediylbis(ethane-2,1-diyl))bis(2,5-dichlorobenzenesulfonamide); . |

927822-86-4 | €943.10 | 2023-03-08 | |||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-XA158-20mg |

N,N'-(Dithiodi-2,1-ethanediyl)bis2,5-dichloro-benzenesulfonamide |

927822-86-4 | 98+% | 20mg |

1071.0CNY | 2021-07-12 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T3169-5 mg |

KC7F2 |

927822-86-4 | 98.00% | 5mg |

¥385.00 | 2022-02-28 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T3169-1 mL * 10 mM (in DMSO) |

KC7F2 |

927822-86-4 | 98.00% | 1 mL * 10 mM (in DMSO) |

¥476.00 | 2022-02-28 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci10524-50mg |

KC7F2 |

927822-86-4 | 98% | 50mg |

¥1540.00 | 2023-09-09 |

N,N'-(Dithiodi-2,1-ethanediyl)bis2,5-dichloro-benzenesulfonamide 関連文献

-

Riguo Lan,Yuanyuan Zhou,Zhenglei Wang,Shaodong Fu,Yabing Gao,Xing Gao,Jinqiu Zhang,Xiangan Han,Vanhnaseng Phouthapane,Yuanyuan Xu,Jinfeng Miao Food Funct. 2022 13 1774

927822-86-4 (N,N'-(Dithiodi-2,1-ethanediyl)bis2,5-dichloro-benzenesulfonamide) 関連製品

- 1040634-44-3(2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-fluorophenyl)acetamide)

- 865659-03-6(1-(4-FLUOROPHENYL)-4-(6-[4-(4-FLUOROPHENYL)PIPERAZINO]-2,4-HEXADIYNYL)PIPERAZINE)

- 2225174-96-7(4-Fluoro-2-(4-methylimidazol-1-yl)pyridine-5-boronic acid)

- 493035-82-8((4-hydroxy-2-methylphenyl)boronic acid)

- 1342133-31-6(2-methyl-N1-(3-methylphenyl)benzene-1,3-diamine)

- 1017210-11-5(4-(2,5-dimethylphenyl)butan-2-amine)

- 2172626-40-1(1-(4-amino-2-methylbut-2-enoyl)azetidine-2-carboxamide)

- 1956436-11-5((1R)-1-(3-fluoro-4-nitrophenyl)ethan-1-ol)

- 5681-91-4(5-(2-methylpropyl)thiophene-2-carboxylic acid)

- 899991-10-7(1-(3-fluorophenyl)methyl-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)

推奨される供給者

atkchemica

(CAS:927822-86-4)N,N'-(Dithiodi-2,1-ethanediyl)bis2,5-dichloro-benzenesulfonamide

清らかである:95%+

はかる:1g/5g/10g/100g

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:927822-86-4)N,N'-(Dithiodi-2,1-ethanediyl)bis2,5-dichloro-benzenesulfonamide

清らかである:99%/99%

はかる:250mg/1g

価格 ($):234.0/585.0